2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride
Overview
Description
2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride is a chemical compound with the CAS Number 1258639-27-8 . It has a molecular weight of 289.16 and its molecular formula is C11H14Cl2N4O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)14-9-6-7-13-15-9;;/h1-7,10H,12H2,(H2,13,14,15,16);2*1H . This indicates the presence of a pyrazole ring attached to a phenyl group and an acetamide group, with two chloride ions associated with the molecule.Scientific Research Applications
Synthesis and Characterization of Coordination Complexes
Research has demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and pharmaceutical applications. The study also emphasizes the effect of hydrogen bonding on the self-assembly process of these complexes, showcasing their structural diversity and potential for further investigation in materials science and biochemistry (Chkirate et al., 2019).
Antioxidant and Antitumor Activity
Another avenue of research involves the synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which have shown promising antitumor and antioxidant activities. This underscores the compound's versatility and potential as a scaffold for developing novel therapeutic agents (Hamama et al., 2013).
Antimicrobial Applications
Further studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to utilize them as antimicrobial agents. This research indicates the potential of 2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride derivatives in contributing to the development of new antimicrobial drugs (Darwish et al., 2014).
Catalytic and Synthetic Applications
Additionally, studies have explored the catalytic applications of pyrazole-acetamide derivatives in organic synthesis, such as copper-mediated aerobic oxidative sp^2^ C–H bond chlorination. This highlights the compound's utility in facilitating selective and efficient synthetic transformations (Lee et al., 2017).
Biological Activity Investigations
Research into the biological activities of derivatives of this compound has expanded into evaluating their potential as antipsychotic agents. This further underscores the compound's importance in drug discovery and the development of new treatments for psychiatric disorders (Wise et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-phenyl-N-(1H-pyrazol-5-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)14-9-6-7-13-15-9;;/h1-7,10H,12H2,(H2,13,14,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGZJLLFIWLGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NN2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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